molecular formula C17H23N3O2 B15104809 N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B15104809
M. Wt: 301.4 g/mol
InChI Key: YALSLMVQGRSBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific biological context and the nature of the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide
  • N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1H-indole-3-carboxamide
  • N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

Uniqueness

N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole ring and the presence of the dimethylpropanoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

N-[2-(2,2-dimethylpropanoylamino)ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)16(22)19-10-9-18-15(21)14-11-12-7-5-6-8-13(12)20(14)4/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,22)

InChI Key

YALSLMVQGRSBNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.